molecular formula C11H15NaO6S2 B1323357 Sodium 4-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)butane-1-sulfonate CAS No. 204444-01-9

Sodium 4-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)butane-1-sulfonate

Cat. No.: B1323357
CAS No.: 204444-01-9
M. Wt: 330.4 g/mol
InChI Key: CJNYCXOZPQVMIV-UHFFFAOYSA-M
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Description

Sodium 4-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)butane-1-sulfonate (CAS: 204444-01-9), often abbreviated in literature as EDOT-S or S-EDOT, is a sulfonated derivative of 3,4-ethylenedioxythiophene (EDOT). Its molecular formula is C₁₁H₁₅NaO₆S₂, with a molecular weight of 330.35 g/mol . The compound features a hydrophilic sulfonate group (-SO₃⁻Na⁺) attached to a hydrophobic EDOT moiety via a butoxy linker, rendering it amphiphilic . This design enhances aqueous solubility, making it a critical monomer for synthesizing self-doped conductive polymers like poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) derivatives, which are pivotal in organic electronics, biosensors, and energy storage devices .

Properties

IUPAC Name

sodium;4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-3-ylmethoxy)butane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O6S2.Na/c12-19(13,14)4-2-1-3-15-5-9-6-16-10-7-18-8-11(10)17-9;/h7-9H,1-6H2,(H,12,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNYCXOZPQVMIV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CSC=C2O1)COCCCCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NaO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635092
Record name Sodium 4-[(2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy]butane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204444-01-9
Record name Sodium 4-[(2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy]butane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)butane-1-sulfonate typically involves the reaction of 2,3-dihydrothieno[3,4-b][1,4]dioxin with butane-1-sulfonic acid in the presence of a suitable base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Sodium 4-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)butane-1-sulfonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols .

Scientific Research Applications

Sodium 4-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)butane-1-sulfonate is utilized in various scientific research fields:

Mechanism of Action

The mechanism by which Sodium 4-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)butane-1-sulfonate exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Positional Isomers

C1) .

  • Impact on Conductivity : Polymers derived from the C2-sulfonate variant (butane-2-sulfonate) exhibit higher electrical conductivity (>1000 S cm⁻¹) due to optimized dopant distribution and reduced steric hindrance during polymerization .
  • Toxicity Profile: The C2-sulfonate monomer is synthesized using 2,4-buthanesultone, a reagent with lower toxicity compared to alternatives, enhancing its suitability for biomedical applications .

Functional Analogues: Extended Conjugation Systems

ETE-S (4-(2-{2,5-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thiophen-3-yl}ethoxy)butane-1-sulfonate) is a trimeric oligomer with two EDOT units and a central thiophene group .

  • Conductivity : The extended π-conjugation in ETE-S-derived polymers enables superior charge transport, though this comes at the cost of synthetic complexity and lower aqueous solubility compared to EDOT-S .

Application-Specific Derivatives

TETs (sodium 4-((5,7-di(thiophen-2-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)butane-1-sulfonate) incorporates additional thiophene units .

  • Neuronal Interfaces : TETs-based materials exhibit enhanced conductivity in neuron cultures, enabling precise electrical stimulation, whereas EDOT-S is more commonly used in hydrogels and ion-selective electrodes .
  • Synthetic Challenges : TETs requires multi-step synthesis with lower yields (~30–40%) compared to EDOT-S (42–99.2% purity) .

Comparative Data Table

Property EDOT-S (C1-sulfonate) C2-sulfonate Isomer ETE-S TETs
Molecular Weight 330.35 g/mol ~330 g/mol (estimated) ~600 g/mol (estimated) ~550 g/mol (estimated)
Conductivity (Polymer) 10–500 S cm⁻¹ >1000 S cm⁻¹ 200–800 S cm⁻¹ 300–1000 S cm⁻¹
Aqueous Solubility High (amphiphilic design) Moderate Low (extended conjugation) Moderate
Key Application Hydrogels, ion-selective electrodes High-conductivity films In vivo plant bioelectronics Neuronal interfaces
Toxicity H302, H315, H319, H335 Lower toxicity (design focus) Not reported Not reported

Research Findings and Implications

  • EDOT-S vs. C2-sulfonate Isomer : The positional isomerism profoundly impacts conductivity, with the C2 variant outperforming EDOT-S in polymer films. However, EDOT-S remains preferred for aqueous applications due to superior solubility .
  • ETE-S : Its ability to polymerize in vivo opens avenues for plant-based bioelectronics, though scalability and stability challenges persist .
  • TETs: Demonstrates the trade-off between enhanced conductivity (via added thiophenes) and synthetic feasibility, highlighting the need for targeted monomer design .

Biological Activity

Sodium 4-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)butane-1-sulfonate (CAS No. 204444-01-9) is a sulfonate compound that has garnered attention in various biological research contexts due to its unique chemical structure and potential biological activities. This article delves into the compound's properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₅NaO₆S₂
  • Molecular Weight : 330.35 g/mol
  • Structure : The compound features a thieno-dioxin moiety which is significant for its biological interactions.

Research indicates that this compound may influence various biochemical pathways:

  • Cellular Interactions : The sulfonate group allows the compound to participate in nucleophilic substitution reactions and hydrolysis under specific conditions, which can affect cellular signaling pathways.
  • Redox Reactions : The thieno-dioxin structure may facilitate redox reactions, potentially influencing oxidative stress responses in cells .

In Vitro Studies

Several studies have explored the biological effects of this compound on various cell types:

  • Cell Viability : Research involving rat bone marrow mesenchymal stem cells (rBMSCs) has shown that this compound can enhance cell viability and promote proliferation under certain conditions. This suggests its potential use in regenerative medicine and tissue engineering .

Case Studies

  • Tissue Engineering Applications :
    • A study demonstrated that incorporating this compound into polymer scaffolds improved the mechanical properties and biocompatibility of the scaffolds used for cartilage regeneration. The compound facilitated the production of glycosaminoglycans (GAGs), essential for cartilage repair .
  • Antioxidant Properties :
    • Another investigation highlighted its antioxidant capabilities, where it was shown to reduce oxidative stress markers in cultured cells. This property may be beneficial for developing therapies aimed at oxidative stress-related diseases .

Comparative Analysis with Similar Compounds

The following table summarizes the structural differences and unique features of this compound compared to related compounds:

Compound NameMolecular FormulaUnique Features
Sodium 4-(2-methoxybutane-1-sulfonate)C₈H₁₇NaO₅SLacks thieno-dioxin moiety
Sodium 4-(phenylmethoxy)butane-1-sulfonateC₁₄H₁₇NaO₅SContains phenyl group instead
Sodium butane sulfonateC₄H₉NaO₃SSimpler structure without the thieno component

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Sodium 4-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)butane-1-sulfonate (EDOT-S)?

  • Methodology : The synthesis typically involves functionalizing hydroxymethyl EDOT (a precursor, CAS 146796-02-3) with a sulfonate group via nucleophilic substitution or coupling reactions. For example, Zhang’s group used hydroxymethyl EDOT to synthesize EDOT-S by reacting it with sodium 1-butanesulfonate under controlled alkaline conditions . Purification often employs reverse-phase chromatography (C18 columns with acetonitrile/water gradients) to isolate the amphiphilic monomer . Characterization via 1^1H/13^13C NMR and FTIR confirms structural integrity .

Q. How can researchers characterize the purity and structural fidelity of EDOT-S?

  • Methodology :

  • Purity : Use high-performance liquid chromatography (HPLC) with UV detection at 254 nm, employing a mobile phase of methanol/sodium acetate buffer (pH 4.6) to resolve impurities .
  • Structural Confirmation : Combine mass spectrometry (ESI-MS) for molecular weight verification and X-ray photoelectron spectroscopy (XPS) to confirm sulfonate group incorporation .
  • Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen can identify decomposition thresholds (e.g., stability up to 250°C) .

Advanced Research Questions

Q. How can the amphiphilic properties of EDOT-S be optimized for conducting polymer hydrogels (CPHs)?

  • Methodology : Adjust the sulfonate-to-EDOT ratio during synthesis to balance hydrophilicity and conductivity. For instance, increasing sulfonate content improves aqueous solubility but may reduce charge transport. Zhang’s group achieved optimal conductivity (~10 S/cm) by tuning monomer concentration to 20 wt% in hydrogel matrices . Dynamic light scattering (DLS) can monitor micelle formation in aqueous solutions, critical for self-assembly in CPHs .

Q. What methodologies address solubility challenges when integrating EDOT-S into aqueous electrochromic or bioelectronic devices?

  • Methodology :

  • Surface Modification : Electrografting EDOT derivatives (e.g., EDOT-NH2) onto substrates enhances adhesion and reduces interfacial resistance. Apply ~2–3 V overpotential in basic conditions to form cross-linked polymer layers .
  • Hybrid Nanoparticles : Combine EDOT-S with inorganic oxides (e.g., WO3) via air-assisted oxidative polymerization. This yields stable aqueous suspensions (e.g., WO3/PEDTS hybrids) with enhanced electrochromic switching speeds (≤1.5 s) .

Q. How can discrepancies between theoretical and experimental electrochemical performance be resolved?

  • Methodology :

  • Controlled Doping : Use in situ spectroelectrochemistry to correlate doping levels (e.g., via HCl vapor exposure) with conductivity. For example, acid-doped PANI-EDOT-S films show a 100-fold reduction in resistivity compared to undoped versions .
  • Data Reconciliation : Employ density functional theory (DFT) simulations to model charge transport mechanisms. Experimental deviations often arise from incomplete sulfonate group ionization—adjust pH or ionic strength (e.g., 0.1 M KCl electrolyte) to mitigate this .

Data Contradiction Analysis

  • Example : Conflicting reports on EDOT-S conductivity in hydrogels may arise from varying PSS (polystyrene sulfonate) content. While EDOT-S improves solubility, residual PSS can insulate conductive pathways. Mitigate this by optimizing polymerization time (e.g., 24-hour reactions) and post-synthesis dialysis (MWCO 10 kDa) to remove unbound PSS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 4-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)butane-1-sulfonate
Reactant of Route 2
Reactant of Route 2
Sodium 4-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)butane-1-sulfonate

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